JTE-151 Dual-FRET Assay Potency vs. Clinical-Stage RORγt Inhibitor Comparators
JTE-151 demonstrates an IC50 value of 24 nM in the RORγt dual-FRET assay . Comparative analysis with other clinical-stage RORγt inhibitors reveals that JTE-151 occupies the mid-potency range relative to compounds such as JNJ-61803534 and GSK805. This positioning, when combined with its optimized selectivity profile, suggests a deliberate balance of target engagement versus off-target risk rather than maximal potency alone [1].
| Evidence Dimension | RORγt transcriptional inhibition potency |
|---|---|
| Target Compound Data | IC50 = 24 nM |
| Comparator Or Baseline | JNJ-61803534: IC50 ~7-50 nM range (multiple RORγt inhibitors); GSK805: pIC50 = 8.4 (~4 nM) for RORγt |
| Quantified Difference | JTE-151 IC50 approximately 6-fold higher (less potent) than GSK805 but within the typical 7-50 nM clinical candidate range |
| Conditions | RORγt dual-FRET assay measuring co-activator peptide displacement from human RORγ ligand-binding domain |
Why This Matters
JTE-151's moderate potency relative to ultra-potent analogs may contribute to its observed favorable safety profile in Phase I trials, making it a preferred tool compound for studies where avoiding exaggerated pharmacology is critical.
- [1] Li Z, et al. The evolution paths of some representative scaffolds of RORγt modulators. ScienceDirect. 2022. View Source
